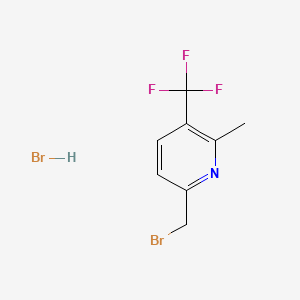
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-bromo-1H-pyrazol-1-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Attachment to Cyclohexane Ring: The 4-bromo-1H-pyrazole is then reacted with a cyclohexane derivative, such as (1r,4r)-4-(chloromethyl)cyclohexanecarboxylic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
科学的研究の応用
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving pyrazole moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coordination complexes.
作用機序
The mechanism of action of (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, π-π stacking, or coordination with metal ions .
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-Iodo-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid imparts unique reactivity and properties compared to its chloro and iodo analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s interaction with biological targets and its overall stability .
特性
分子式 |
C11H15BrN2O2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
4-[(4-bromopyrazol-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h5,7-9H,1-4,6H2,(H,15,16) |
InChIキー |
FISTXBOCCCDVOR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CN2C=C(C=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)


